(S)-V-0219 Hydrochloride: A Deep Dive into its Mechanism of Action on the GLP-1 Receptor
(S)-V-0219 Hydrochloride: A Deep Dive into its Mechanism of Action on the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
(S)-V-0219 hydrochloride is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its influence on key signaling pathways and its characterization through various in vitro and in vivo studies.
Core Mechanism: Positive Allosteric Modulation of GLP-1R
(S)-V-0219 hydrochloride enhances the signaling of the endogenous GLP-1 peptide at its receptor.[2][3] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs like (S)-V-0219 hydrochloride bind to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to the natural ligand, leading to amplified downstream signaling. This mechanism of action is crucial as it preserves the natural, glucose-dependent activity of GLP-1R, potentially reducing the risk of hypoglycemia.[3][4]
The modulatory effect of (S)-V-0219 hydrochloride has been demonstrated to be mediated by the GLP-1R, as its effects are antagonized by the GLP-1R antagonist exendin(9-39)-NH2.[3] Furthermore, the in vivo activity of this compound was not observed in GLP-1R knockout mice, confirming its on-target action.[3]
In Vitro Characterization
The in vitro effects of (S)-V-0219 hydrochloride have been characterized through a series of key cellular assays, demonstrating its potentiation of GLP-1R signaling.
Calcium Mobilization
In HEK-293 cells stably expressing the human GLP-1R (hGLP-1R), (S)-V-0219 hydrochloride potentiates GLP-1-induced calcium fluxes.[1] Both the (S) and (R) enantiomers were shown to activate calcium fluxes and induce a similar potentiation of GLP-1-stimulated receptor activation, resulting in a two-fold increase of the maximum agonist signal.[4]
cAMP Production
(S)-V-0219 hydrochloride demonstrates a clear concentration-dependent potentiation of GLP-1-stimulated cAMP production in HEK-293 cells expressing GLP-1R.[3][5] Maximum efficacy was observed at a concentration of 0.1 nM, which produced a maximal potentiation effect 42% higher than that of GLP-1 alone.[3] Notably, this potentiation did not significantly alter the EC50 value of GLP-1.[3]
Insulin Secretion
In the rat insulinoma cell line INS-1, (S)-V-0219 hydrochloride potentiates GLP-1-induced insulin secretion under high glucose conditions.[3] The most effective potentiation, a 1.8-fold increase, was observed at a concentration of 0.1 nM.[3] When co-administered with a fixed concentration of GLP-1 (0.2 nM), (S)-V-0219 hydrochloride exhibited an EC50 of 0.008 nM for the potentiation of insulin secretion, highlighting its extraordinary potency.[3] A similar potentiation of GLP-1-induced insulin secretion was also observed in the human pancreatic cell line EndoC-βH1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of (S)-V-0219 hydrochloride.
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK-293 hGLP-1R | EC50 | 10 nM | [4] |
| cAMP Production | HEK-293 GLP-1R | Potentiation of GLP-1 | 42% higher than GLP-1 alone at 0.1 nM | [3] |
| Insulin Secretion | INS-1 | Potentiation of GLP-1 | 1.8-fold at 0.1 nM | [3] |
| Insulin Secretion | INS-1 | EC50 (in presence of 0.2 nM GLP-1) | 0.008 nM | [3] |
| Insulin Secretion | INS-1 | EC50 of GLP-1 potentiation | 0.25 nM | [3] |
| Antagonism of Potentiation | INS-1 | IC50 of exendin(9-39)-NH2 | 6.3 nM | [3] |
In Vivo Efficacy
In vivo studies in rodent models have demonstrated the therapeutic potential of (S)-V-0219 hydrochloride for the treatment of "diabesity" (diabetes in the context of obesity).[3][6]
Glucose Homeostasis
Intraperitoneal administration of (S)-V-0219 hydrochloride (0.04 and 0.2 mg/kg) improved glucose handling in normal male Wistar rats.[1] The compound was also orally active at 0.4 mg/kg in fatty diabetic Zucker rats.[1]
Feeding Behavior
Intracerebroventricular (i.c.v.) administration of (S)-V-0219 hydrochloride (0.1-5 μg/kg) decreased feeding in 12-hour fasted male Wistar rats.[1] It also potentiated the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing its IC50 from 394 ng to 89 ng when co-administered at 1 μg/kg (i.c.v.).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of (S)-V-0219 hydrochloride.
Caption: GLP-1R signaling pathway modulated by (S)-V-0219 hydrochloride.
Caption: Workflow for the in vitro cAMP production assay.
Caption: Workflow for the in vitro insulin secretion assay.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration upon receptor activation.
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Cell Line: HEK-293 cells stably expressing human GLP-1R.
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Method: A functional whole-cell assay based on flow cytometry is utilized.
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Procedure:
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Cells are loaded with a calcium-sensitive dye.
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Test compounds, such as (S)-V-0219 hydrochloride, are added to the cells and incubated for 10 minutes.
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A sub-maximal concentration (EC25) of GLP-1 is then added to stimulate the receptor.
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The resulting fluorescence, indicating calcium mobilization, is measured by flow cytometry.
-
The percentage of responding cells is determined and compared to a control receiving only GLP-1.[3][4]
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cAMP Production Assay
This assay quantifies the production of the second messenger cyclic AMP following GLP-1R activation.
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Cell Line: HEK-293 cells expressing GLP-1R.
-
Method: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Procedure:
-
HEK-293 cells expressing GLP-1R are seeded in a 384-well plate.
-
Cells are incubated with varying concentrations of (S)-V-0219 hydrochloride in the presence of a fixed concentration of GLP-1.
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Following incubation, cells are lysed.
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The lysate is then incubated with HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP cryptate donor).
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The HTRF signal is read on a compatible plate reader, which is inversely proportional to the amount of cAMP produced.
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Insulin Secretion Assay
This assay measures the amount of insulin released from pancreatic beta-cells in response to stimulation.
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Cell Line: INS-1 rat insulinoma cells.
-
Procedure:
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INS-1 cells are seeded in 24-well plates.
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Cells are pre-incubated in a low glucose buffer to establish a baseline.
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The buffer is then replaced with a high glucose buffer containing varying concentrations of GLP-1 and (S)-V-0219 hydrochloride.
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After a defined incubation period, the supernatant is collected.
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The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
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Conclusion
(S)-V-0219 hydrochloride is a highly potent, orally active positive allosteric modulator of the GLP-1R. Its mechanism of action, centered on the potentiation of endogenous GLP-1 signaling, offers a promising therapeutic strategy for type 2 diabetes and obesity. The comprehensive in vitro and in vivo data highlight its ability to enhance glucose-dependent insulin secretion and reduce food intake, supporting its continued investigation and development as a novel treatment for "diabesity".[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
